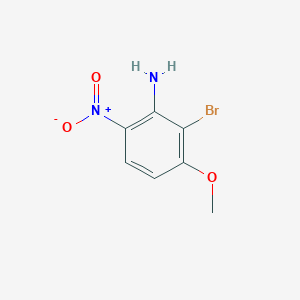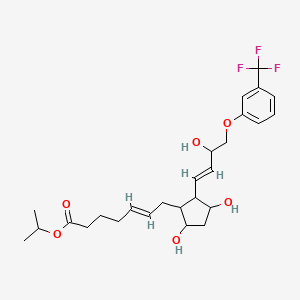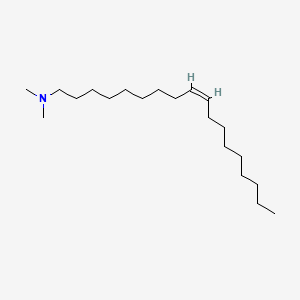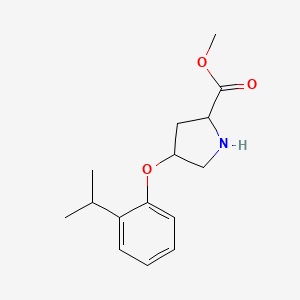
trans-Abacavir-d4Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Abacavir-d4Chlorhydrate: is a labeled trans-isomer of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS . This compound is particularly useful in scientific research due to its deuterium labeling, which allows for more precise tracking and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir-d4Chlorhydrate involves the synthesis of Abacavir followed by deuterium labeling. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of trans-Abacavir-d4Chlorhydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-Abacavir-d4Chlorhydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, trans-Abacavir-d4Chlorhydrate is used as a reference standard in analytical methods to study the behavior of Abacavir and its derivatives .
Biology: In biological research, this compound is used to investigate the metabolic pathways and interactions of Abacavir within biological systems. Its deuterium labeling allows for precise tracking in metabolic studies .
Medicine: In medical research, trans-Abacavir-d4Chlorhydrate is used to study the pharmacokinetics and pharmacodynamics of Abacavir. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
trans-Abacavir-d4Chlorhydrate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is converted intracellularly to its active form, carbovir triphosphate, which competes with the natural substrate deoxyguanosine-5’-triphosphate (dGTP) and incorporates into viral DNA, leading to chain termination . This mechanism effectively halts the replication of the virus and reduces the viral load in patients .
Comparison with Similar Compounds
Similar Compounds:
Abacavir: The parent compound of trans-Abacavir-d4Chlorhydrate, used in the treatment of HIV/AIDS.
Abacavir D4: A deuterated analog of Abacavir, similar to trans-Abacavir-d4Chlorhydrate but with different labeling.
Uniqueness: trans-Abacavir-d4Chlorhydrate is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more precise tracking in experimental studies, making it a valuable tool in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir-d4Hydrochloride involves the synthesis of Abacavir followed by deuterium labeling. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and validation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Abacavir-d4Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Abacavir-d4Hydrochloride is used as a reference standard in analytical methods to study the behavior of Abacavir and its derivatives .
Biology: In biological research, this compound is used to investigate the metabolic pathways and interactions of Abacavir within biological systems. Its deuterium labeling allows for precise tracking in metabolic studies .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Abacavir. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mécanisme D'action
trans-Abacavir-d4Hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is converted intracellularly to its active form, carbovir triphosphate, which competes with the natural substrate deoxyguanosine-5’-triphosphate (dGTP) and incorporates into viral DNA, leading to chain termination . This mechanism effectively halts the replication of the virus and reduces the viral load in patients .
Comparaison Avec Des Composés Similaires
Abacavir: The parent compound of trans-Abacavir-d4Hydrochloride, used in the treatment of HIV/AIDS.
Abacavir D4: A deuterated analog of Abacavir, similar to this compound but with different labeling.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more precise tracking in experimental studies, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C14H19ClN6O |
|---|---|
Poids moléculaire |
322.79 g/mol |
Nom IUPAC |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H |
Clé InChI |
QXNOPHSMRJNHHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
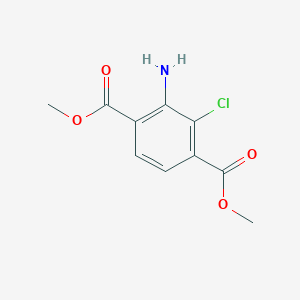
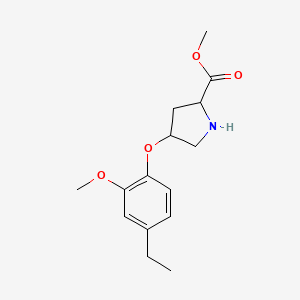
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

